

# An In-depth Technical Guide to the Coordination Complex $[\text{Fe}(\text{CN})_6]^{4-}$

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## Compound of Interest

Compound Name: *Tetrapotassium hexacyanoferrate*

Cat. No.: *B1242098*

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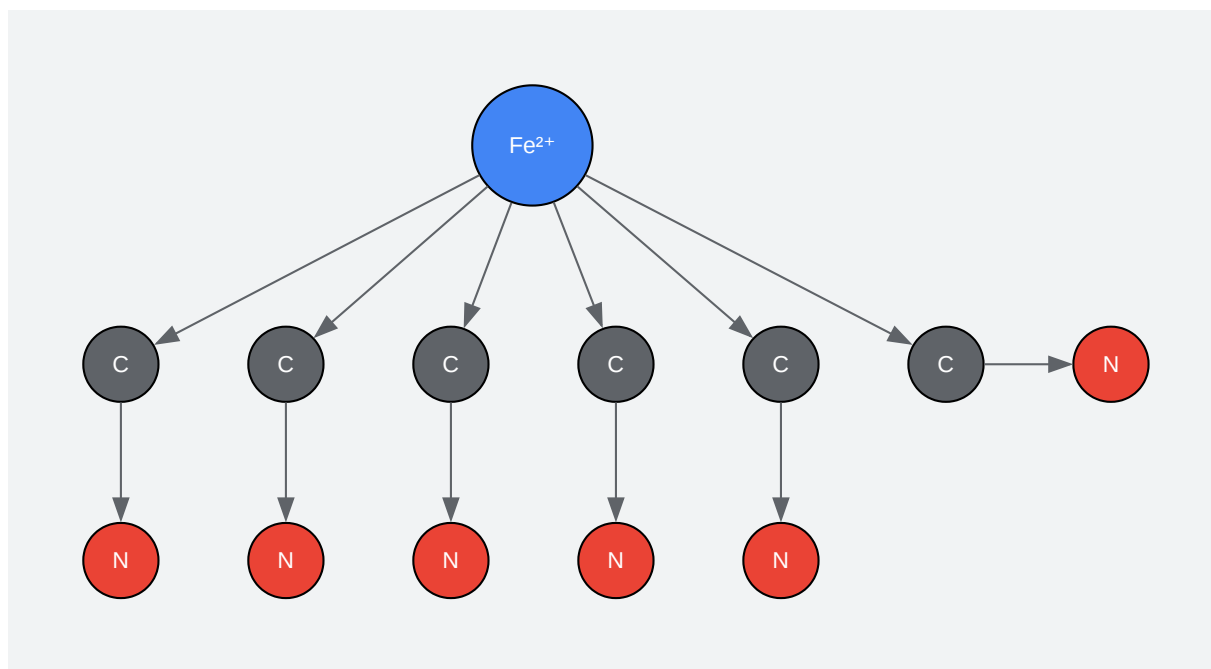
This technical guide provides a comprehensive overview of the coordination complex hexacyanoferrate(II),  $[\text{Fe}(\text{CN})_6]^{4-}$ , also known as ferrocyanide. This document delves into its fundamental chemical and physical properties, experimental protocols for its synthesis and characterization, and its applications, offering a consolidated resource for professionals in research and development.

## Molecular Structure and Bonding

The hexacyanoferrate(II) ion is a coordination complex consisting of a central iron(II) ion ( $\text{Fe}^{2+}$ ) octahedrally coordinated to six cyanide ligands ( $\text{CN}^-$ ). The cyanide ligands are strong-field ligands, which dictates the electronic and magnetic properties of the complex.

The bonding in  $[\text{Fe}(\text{CN})_6]^{4-}$  involves the donation of a lone pair of electrons from the carbon atom of the cyanide ligand to the empty d-orbitals of the  $\text{Fe}^{2+}$  ion, forming a sigma ( $\sigma$ ) bond. Additionally, there is a significant degree of  $\pi$ -backbonding, where electron density from the filled d-orbitals of the iron is donated back into the empty  $\pi^*$  antibonding orbitals of the cyanide ligands. This  $\pi$ -backbonding strengthens the Fe-C bond and is a key feature of the complex's stability.

The complex has a perfect octahedral geometry with the point group  $O_h$ . The central iron atom is in the +2 oxidation state and has a  $d^6$  electronic configuration. Due to the strong-field nature of the cyanide ligands, the complex is low-spin, with all six d-electrons paired in the lower energy  $t_{2g}$  orbitals.[1][2] This results in a diamagnetic complex.[3]

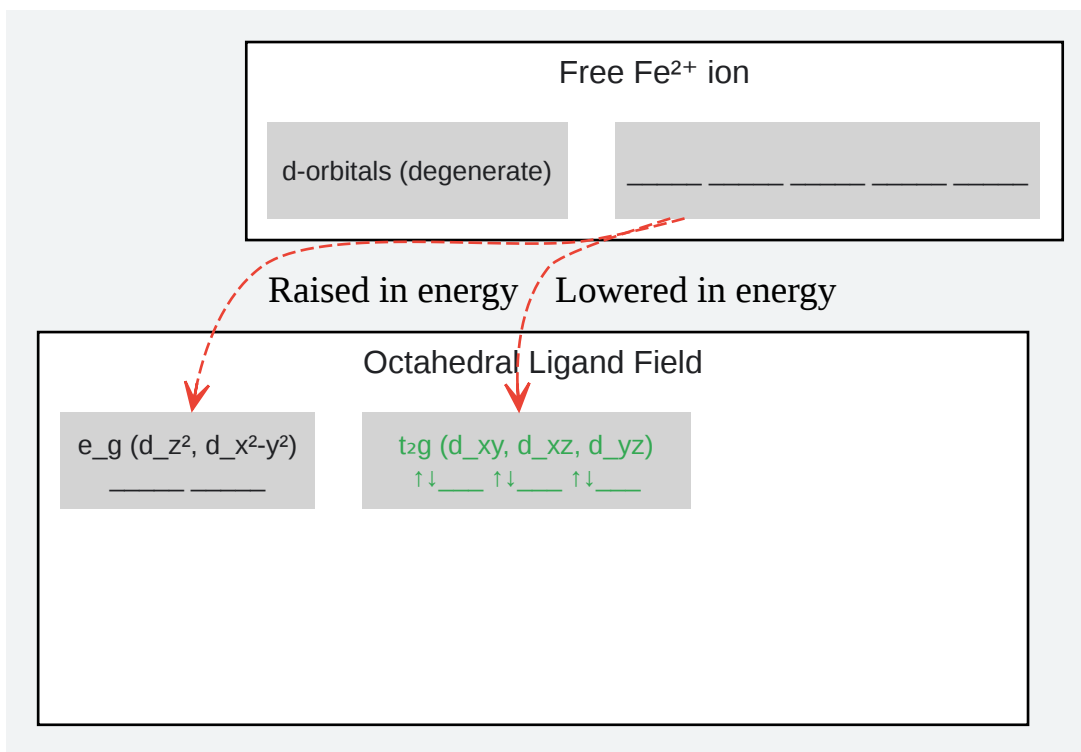


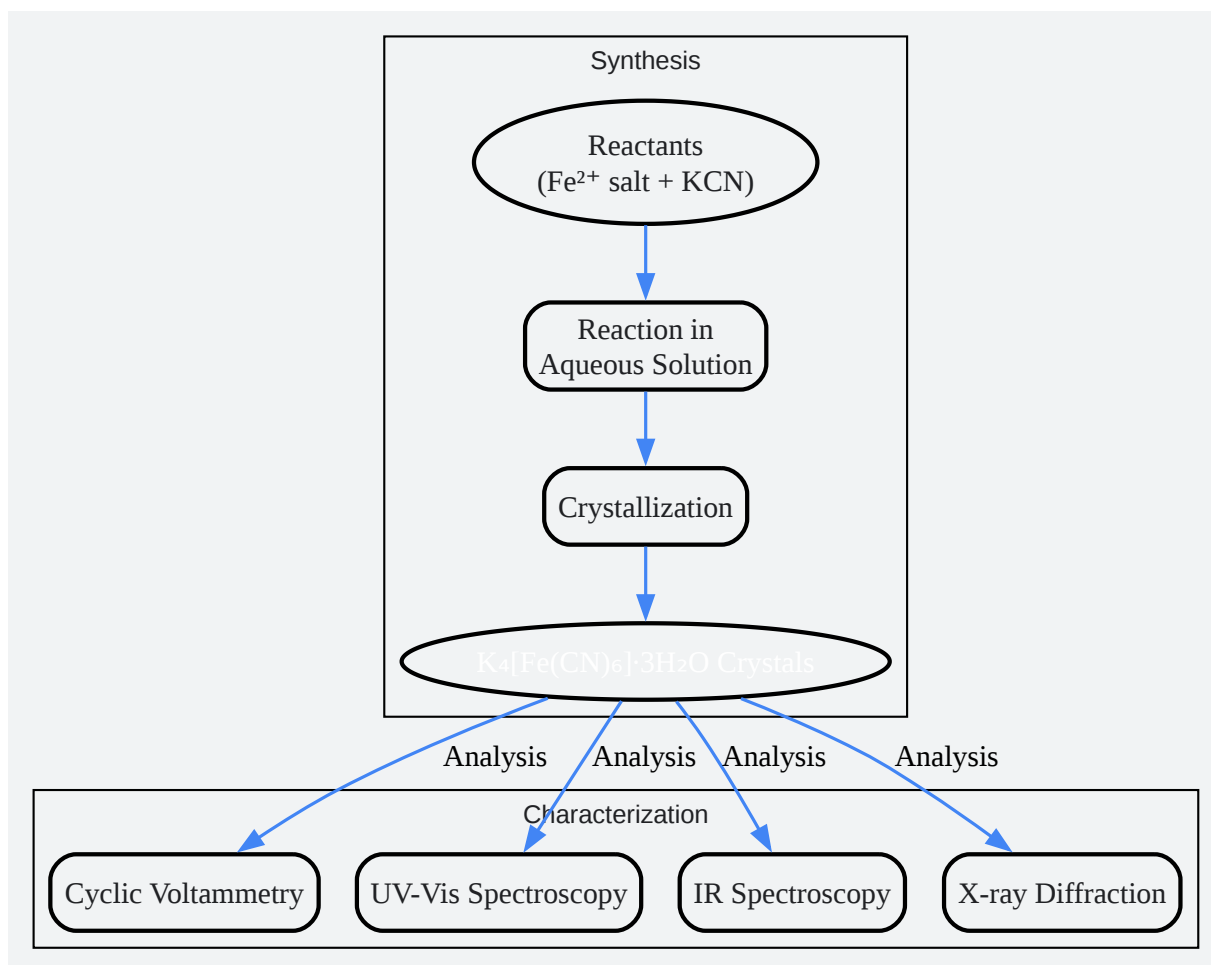
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Figure 1: Octahedral geometry of  $[\text{Fe}(\text{CN})_6]^{4-}$ .

## Electronic Properties and Spectroscopic Data

The electronic configuration of the  $\text{Fe}^{2+}$  ion in  $[\text{Fe}(\text{CN})_6]^{4-}$  is  $t_{2g}^6 e_g^0$ . This low-spin configuration is a direct consequence of the large ligand field splitting energy ( $\Delta_{\text{oct}}$ ) induced by the strong-field cyanide ligands, which is greater than the electron pairing energy.[2]





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## References

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